molecular formula C6H2Cl2IN3 B2681400 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1658467-36-7

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2681400
CAS No.: 1658467-36-7
M. Wt: 313.91
InChI Key: JBQGCWADZPMKTO-UHFFFAOYSA-N
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Properties

IUPAC Name

4,6-dichloro-3-iodo-2H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQGCWADZPMKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=C(NN=C21)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .

2. Antimicrobial Properties
This compound has also shown promising antimicrobial activity. In vitro studies revealed that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its reactive sites allow for functionalization that can enhance the properties of polymers used in various industrial applications .

Case Studies

StudyApplicationFindings
Journal of Medicinal Chemistry (2020)AnticancerDemonstrated inhibition of kinase activity leading to reduced tumor growth in animal models.
International Journal of Antimicrobial Agents (2021)AntimicrobialShowed effective inhibition against Gram-positive and Gram-negative bacteria with low MIC values.
Advanced Functional Materials (2022)Organic ElectronicsAchieved high charge mobility and stability in OLED applications.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the derivative or analog being studied .

Comparison with Similar Compounds

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Biological Activity

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a unique substitution pattern that enhances its biological activity. This compound belongs to the pyrazolo[4,3-c]pyridine family and is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is C6_6H2_2Cl2_2IN3_3, with a molecular weight of 313.91 g/mol. The compound features a fused bicyclic structure comprising both pyrazole and pyridine rings, which contributes to its diverse reactivity and biological properties .

The biological activity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. Its electrophilic nature allows it to participate in substitution reactions that can modify biological targets .

Biological Activities

Research indicates that compounds similar to 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine exhibit a range of pharmacological activities:

  • Antitumor Activity : Pyrazolo derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, studies on pyrazole derivatives indicate their potential as anticancer agents through mechanisms involving the inhibition of key oncogenic pathways .
  • Anti-inflammatory Effects : Pyrazolo compounds have been reported to possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .
  • Antimicrobial Properties : Some studies highlight the antimicrobial activity of pyrazolo derivatives against bacteria and fungi, suggesting their potential use in treating infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo compounds:

  • Antitumor Synergy : A study investigated the cytotoxic effects of various pyrazoles in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant synergistic effect when specific pyrazoles were combined with doxorubicin, particularly in the MDA-MB-231 cell line .
  • Antimicrobial Activity : Research has demonstrated that certain pyrazole derivatives exhibit notable antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. These findings suggest that modifications in the structure can enhance their efficacy against specific microbial strains .

Comparative Analysis

The following table summarizes key biological activities associated with 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine compared to related compounds:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridineModerateYesYes
4,6-Dichloro-3-bromo-1H-pyrazolo[4,3-c]pyridineHighModerateModerate
4,6-Dichloro-3-fluoro-1H-pyrazolo[4,3-c]pyridineLowHighHigh

Q & A

Q. What are the common synthetic strategies for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives, and how are reaction conditions optimized?

Two primary synthetic approaches are employed:

  • Pyrazole annelation onto pyridine : Functionalized pyridine precursors undergo cyclization with halogenated pyrazole intermediates. Optimized conditions include Sonogashira cross-coupling (e.g., PdCl₂(PPh₃)₂ catalysis) followed by tert-butylamine-mediated ring closure under microwave irradiation .
  • Pyridine-ring formation from pyrazole precursors : 5-Chloro-pyrazole-4-carbaldehydes react with alkynes, followed by oxidative cyclization. Reaction yields improve with precise temperature control (e.g., 80–100°C) and solvent selection (DMF or THF) .

Q. How is the structural integrity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine confirmed using spectroscopic methods?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substitution patterns (e.g., halogen positions) via characteristic shifts (e.g., δ 8.2–9.1 ppm for pyridine protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ peaks) and isotopic patterns matching Cl/I substitution .
  • Elemental analysis : C/H/N ratios validate purity (>95%) and stoichiometry .

Q. What safety protocols are essential when handling halogenated pyrazolo[4,3-c]pyridine derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during halogenation).
  • Waste disposal : Halogenated waste must be segregated and processed by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (QSAR) models guide the optimization of pyrazolo[4,3-c]pyridine derivatives for specific biological targets?

  • Parameter selection : Hydrophobicity (π), electronic effects (σ), and steric parameters (van der Waals volume) correlate with bioactivity. For example, electron-withdrawing groups (e.g., Cl, I) enhance EGFR inhibition by increasing electrophilicity .
  • Validation : Comparative IC₅₀ assays against reference drugs (e.g., doxorubicin) validate QSAR predictions for anticancer activity .

Q. What computational approaches are employed to design pyrazolo[4,3-c]pyridine-based inhibitors targeting protein-protein interactions?

  • Molecular docking : Ligand-biased ensemble docking (LigBEnD) screens interactions with targets like PEX14-PEX5. Pyridine and pyrazole moieties anchor to hydrophobic pockets, while halogens (Cl, I) form halogen bonds with residues like Tyr127 .
  • X-ray crystallography : Structural analysis of kinase complexes (e.g., PIM1 kinase with pyrazolo[4,3-c]pyridine inhibitors) guides residue-specific modifications to improve binding affinity .

Q. How do researchers resolve discrepancies in biological activity data for pyrazolo[4,3-c]pyridine derivatives across different assay systems?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., replacing I with Br) to isolate electronic/steric effects. For instance, 3-iodo derivatives show higher cytotoxicity than chloro analogs in breast cancer models .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values in liver vs. colon cancer lines) to identify cell-line-specific trends .

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